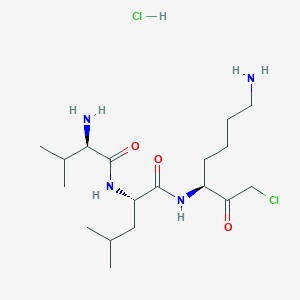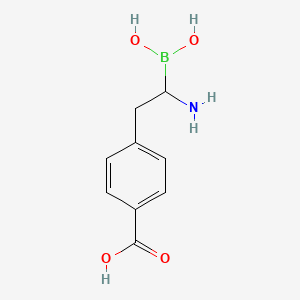
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is an organic compound that features both an imidazole ring and a phenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, makes this compound particularly intriguing for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid typically involves the reaction of 2-methylimidazole with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of phenyl-substituted imidazole compounds.
科学的研究の応用
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key feature in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory agent and in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2-Methyl-imidazol-1-yl)-acetic acid: Lacks the phenyl group, which may reduce its binding affinity in certain biological contexts.
Phenyl-imidazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
(2-Methyl-imidazol-1-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which can influence its chemical properties and reactivity.
Uniqueness
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is unique due to the combination of the imidazole ring and phenyl group, which provides a balance of hydrophilic and hydrophobic properties. This combination enhances its versatility in various chemical and biological applications, making it a valuable compound for research and industrial use.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-(2-methylimidazol-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11(12(15)16)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,15,16) |
InChIキー |
YFYZIRGMDHGXCD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)





![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)







